2-チオ-6-アザウリジン

概要

説明

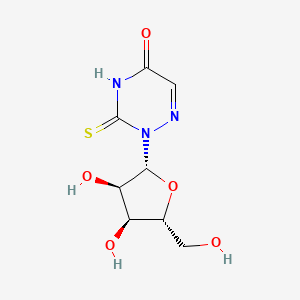

2-Thio-6-azauridine, also known as 2-Thio-6-azauridine, is a useful research compound. Its molecular formula is C8H11N3O5S and its molecular weight is 261.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-Thio-6-azauridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Thio-6-azauridine including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Vpu 媒介による BST-2 分解の阻害

“2-チオ-6-アザウリジン”は、Vpu 媒介による BST-2 分解を阻害することが判明した . BST-2 は、インターフェロン誘導性の宿主制限因子であり、新しく形成されたウイルス粒子を宿主細胞表面に物理的にトラップすることによって、さまざまな哺乳類のエンベロープウイルスが感染細胞から放出されるのを阻害する . この化合物は、Vpu の存在下で細胞表面 BST-2 レベルを回復させる。Vpu は、ヒト免疫不全ウイルス-1(HIV-1)によってコードされるタンパク質であり、細胞表面から BST-2 を下方制御することによって BST-2 に拮抗する .

HIV-1 産生の抑制

“2-チオ-6-アザウリジン”は、BST-2 依存的な方法で HIV-1 産生を抑制する . この化合物は、BST-2 と Vpu および β-TrCP2 の相互作用を阻害しないが、BST-2 のユビキチン化を減少させる . これは、小分子を使用して Vpu 機能を標的とし、野生型 HIV-1 を BST-2 媒介性宿主制限に対して感受性にする可能性を示している .

西ナイルウイルスの抗ウイルス活性

“2-チオ-6-アザウリジン”は、ニューヨーク株の西ナイルウイルスに対する活性な抗ウイルス化合物として同定された . 米国での最近の西ナイルウイルス(WNV)の流行により、この病気に対する効果的な治療法を見つける必要性が高まっている .

抗増殖活性

“2-チオ-6-アザウリジン”は、ヌクレオシドアナログであり、潜在的な抗ウイルス薬である . “2-チオ-6-アザウリジン”の抗増殖活性が評価された 。これは、がん治療における潜在的な使用を示唆している。

作用機序

Target of Action

2-Thio-6-azauridine (TAU) is a nucleoside analog and potential antiviral drug . It primarily targets the ABC transporters and Mammosphere Formation in paclitaxel-resistant triple-negative breast cancer (TNBC) cells . ABC transporters are integral membrane proteins that use ATP hydrolysis to carry out certain biological processes, including the translocation of various substrates across membranes and non-transport related processes such as translation of RNA and DNA repair .

Mode of Action

TAU interacts with its targets, leading to a decrease in the expression of ABC transporters MRP1 and MDR1 . This interaction results in changes in cell integrity and nuclear morphology, as well as DNA damage .

Biochemical Pathways

The action of TAU affects several biochemical pathways. It inhibits the proliferation of TNBC cells by arresting the cell cycle at the G2M phase . It also induces apoptosis by increasing BAX and decreasing Bcl-2 expression, activating caspase-3 .

Pharmacokinetics

It is known that tau can sensitize drug-resistant tnbc cells to paclitaxel (ptx), suggesting that it may have favorable bioavailability .

Result of Action

The result of TAU’s action is the sensitization of PTX-resistant TNBC cells. The combination of TAU and PTX synergistically inhibited the 50% viability of 12-fold PTX-resistant TNBC cells . It also reduced the mammosphere formation efficiency of PTX-resistant TNBC cells .

Action Environment

It has been shown that tau can inhibit vpu-mediated bst-2 degradation , suggesting that it may be effective in a variety of cellular environments.

Safety and Hazards

生化学分析

Biochemical Properties

2-Thio-6-azauridine plays a significant role in biochemical reactions, particularly in inhibiting viral replication and sensitizing cancer cells to chemotherapy. It interacts with several enzymes and proteins, including BST-2 (bone marrow stromal cell antigen 2) and Vpu (viral protein U). The compound inhibits Vpu-mediated degradation of BST-2, thereby restoring BST-2 levels on the cell surface and suppressing HIV-1 production . Additionally, 2-Thio-6-azauridine has been shown to interact with ABC transporters, such as MRP1 and MDR1, which are involved in drug resistance mechanisms in cancer cells .

Cellular Effects

2-Thio-6-azauridine exerts various effects on different cell types and cellular processes. In HIV-1 infected cells, it inhibits the degradation of BST-2, leading to reduced viral production . In cancer cells, particularly paclitaxel-resistant triple-negative breast cancer cells, 2-Thio-6-azauridine sensitizes these cells to chemotherapy by targeting mammosphere formation and ABC transporters . It induces apoptosis, arrests the cell cycle at the G2/M phase, and alters cell integrity and nuclear morphology .

Molecular Mechanism

At the molecular level, 2-Thio-6-azauridine exerts its effects through several mechanisms. It inhibits the interaction between Vpu and BST-2, preventing the ubiquitination and degradation of BST-2 . This action restores BST-2 levels on the cell surface, thereby inhibiting HIV-1 production. In cancer cells, 2-Thio-6-azauridine induces apoptosis by increasing BAX expression, decreasing Bcl-2 expression, and activating caspase-3 . It also reduces the expression of ABC transporters, which are involved in drug resistance .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Thio-6-azauridine have been observed to change over time. The compound is stable under certain conditions but may degrade over extended periods. Long-term studies have shown that 2-Thio-6-azauridine can have sustained effects on cellular function, including the inhibition of viral production and sensitization of cancer cells to chemotherapy .

Dosage Effects in Animal Models

The effects of 2-Thio-6-azauridine vary with different dosages in animal models. At lower doses, the compound effectively inhibits viral replication and sensitizes cancer cells to chemotherapy without significant toxicity . At higher doses

特性

IUPAC Name |

2-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-sulfanylidene-1,2,4-triazin-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O5S/c12-2-3-5(14)6(15)7(16-3)11-8(17)10-4(13)1-9-11/h1,3,5-7,12,14-15H,2H2,(H,10,13,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVCBDTCUOVDLNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN(C(=S)NC1=O)C2C(C(C(O2)CO)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20949846 | |

| Record name | 5-Hydroxy-2-pentofuranosyl-1,2,4-triazine-3(2H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20949846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27089-56-1 | |

| Record name | NSC146268 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146268 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Hydroxy-2-pentofuranosyl-1,2,4-triazine-3(2H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20949846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of 2-thio-6-azauridine (TAU) as an anti-cancer agent?

A: While initially investigated as an antiviral agent, TAU has shown promising anti-cancer activity, particularly in paclitaxel-resistant triple-negative breast cancer (TNBC) cells []. Its mechanism involves multiple facets:

- Cell Cycle Arrest: TAU induces cell cycle arrest at the G2M phase, inhibiting the proliferation of cancer cells [].

- Apoptosis Induction: TAU promotes apoptosis, a programmed cell death pathway, by altering cell integrity, disrupting nuclear morphology, and causing DNA damage [].

- ABC Transporter Modulation: TAU reduces the expression of ATP-binding cassette (ABC) transporters, specifically MRP1 and MDR1, which are often overexpressed in drug-resistant cancer cells []. This reduction in transporter activity enhances the intracellular accumulation and efficacy of chemotherapeutic agents like paclitaxel.

Q2: How does TAU impact the formation of mammospheres in paclitaxel-resistant TNBC cells?

A: TAU effectively reduces the efficiency of mammosphere formation in paclitaxel-resistant TNBC cells []. Mammospheres are three-dimensional cellular aggregates enriched with cancer stem cells, known for their roles in tumor initiation, metastasis, and drug resistance. The ability of TAU to hinder mammosphere formation suggests its potential to target and eliminate these treatment-resistant cancer stem cells.

Q3: Beyond TNBC, what other viruses has 2-thio-6-azauridine been investigated for?

A3: Research has explored the antiviral activity of 2-thio-6-azauridine and its analogs against a range of RNA viruses, including:

- Japanese encephalitis (JE) []

- Yellow fever (YF) []

- Sandfly fever (SF) []

- Punta Toro (PT) []

- Venezuelan equine encephalomyelitis (VEE) viruses []

Q4: How does the in vivo efficacy of the 6-azauridine phosphate prodrug compare to the parent compound, 6-azauridine?

A: In a study evaluating antiviral activity against the Punta Toro virus in a mouse model, the phosphate prodrug of 6-azauridine demonstrated significantly greater efficacy compared to the parent compound, 6-azauridine []. This highlights the potential of prodrug strategies to enhance the delivery and effectiveness of nucleoside analogs like 6-azauridine.

Q5: Does the structure of 2-thio-6-azauridine provide any clues about its mechanism of action?

A5: As a nucleoside analog, 2-thio-6-azauridine shares structural similarities with natural nucleosides, which are the building blocks of DNA and RNA. This similarity allows it to interfere with critical cellular processes involving nucleic acid synthesis and function. Further research is needed to fully elucidate the specific molecular interactions responsible for its observed effects.

Q6: Are there any known resistance mechanisms to 2-thio-6-azauridine in cancer cells?

A: While the research provided does not explicitly detail resistance mechanisms to TAU, it highlights the compound's ability to overcome resistance mediated by ABC transporters []. Further investigation is crucial to understand the potential for the development of resistance to TAU and explore strategies to mitigate it.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-(4-Fluoroanilino)-4-thiophen-2-yl-5-thiazolyl]acetic acid](/img/structure/B1224745.png)

![4-[[2-[[5-(3-Methylanilino)-1,3,4-thiadiazol-2-yl]thio]-1-oxoethyl]amino]benzoic acid](/img/structure/B1224747.png)

![N-tert-butyl-2-[[4-(4-fluorophenyl)-2-thiazolyl]thio]acetamide](/img/structure/B1224748.png)

![N-(furan-2-ylmethylcarbamoyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide](/img/structure/B1224751.png)

![4-Methyl-3-[[1-oxo-2-(4-oxo-3-quinazolinyl)ethyl]amino]benzoic acid methyl ester](/img/structure/B1224752.png)

![3-(4-Ethyl-1-piperazinyl)-5-methylpyridazino[3,4-b][1,4]benzoxazine](/img/structure/B1224756.png)

![N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B1224759.png)

![5-bromo-N-[2-(4-fluorophenyl)-2-(4-morpholinyl)ethyl]-2-furancarboxamide](/img/structure/B1224761.png)

![7-[(Z)-3-chlorobut-2-enyl]-1,3-dimethyl-8-(2-phenylethylamino)purine-2,6-dione](/img/structure/B1224762.png)

![1-[4-[3-[5-(2-furanyl)-1H-pyrazol-3-yl]-5-sulfanylidene-1H-1,2,4-triazol-4-yl]phenyl]ethanone](/img/structure/B1224763.png)

![Acetic acid [4-[2-(4-sulfamoylanilino)-4-thiazolyl]phenyl] ester](/img/structure/B1224764.png)